2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 1,3-dithiolane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential in diverse scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated derivatives of the trimethoxyphenyl ring.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the dithiolane ring can interact with thiol-containing enzymes, affecting their activity .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and use in neurological studies.
3,4,5-Trimethoxycinnamamide: Exhibits anticancer activity and is used in medicinal chemistry.
Trimethoxyamphetamine: A substituted amphetamine with complex mechanisms involving serotonin and dopamine receptors.
Uniqueness: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane stands out due to its unique combination of the trimethoxyphenyl group and the dithiolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
72553-20-9 |
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Molecular Formula |
C12H16O3S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H16O3S2/c1-13-9-6-8(12-16-4-5-17-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
XZRSIKWZNNXTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2SCCS2 |
Origin of Product |
United States |
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